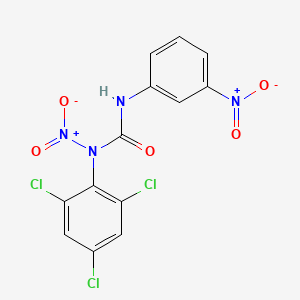
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate is an organic compound with the molecular formula C17H17ClO3 It is a derivative of benzoate, featuring a phenylpropoxy group substituted with a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-chloro-1-phenylpropoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-chloro-1-phenylpropanol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction proceeds under reflux conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The phenylpropoxy group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include substituted benzoates with different functional groups.
Hydrolysis: Yields 4-(3-chloro-1-phenylpropoxy)benzoic acid and methanol.
Oxidation: Produces ketones or carboxylic acids.
Reduction: Forms alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-(3-chloro-1-phenylpropoxy)benzoate involves its interaction with specific molecular targets. The phenylpropoxy group allows it to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The chlorine atom can enhance binding affinity through halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(3-bromo-1-phenylpropoxy)benzoate
- Methyl 4-(3-iodo-1-phenylpropoxy)benzoate
- Methyl 4-(3-methyl-1-phenylpropoxy)benzoate
Uniqueness
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties compared to its bromine, iodine, or methyl-substituted analogs. The chlorine atom’s size and electronegativity can affect the compound’s overall stability and interaction with biological targets.
Propiedades
Número CAS |
385436-89-5 |
|---|---|
Fórmula molecular |
C17H17ClO3 |
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
methyl 4-(3-chloro-1-phenylpropoxy)benzoate |
InChI |
InChI=1S/C17H17ClO3/c1-20-17(19)14-7-9-15(10-8-14)21-16(11-12-18)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 |
Clave InChI |
XDDOHZKBQBDEAS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)OC(CCCl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



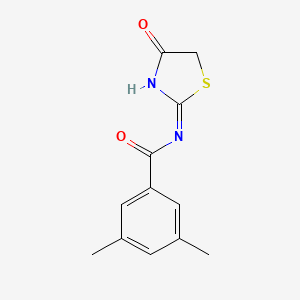
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)


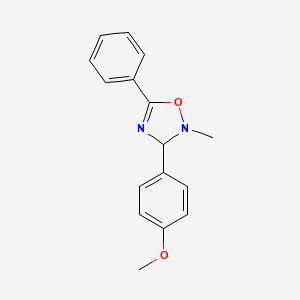

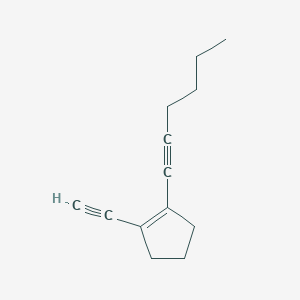
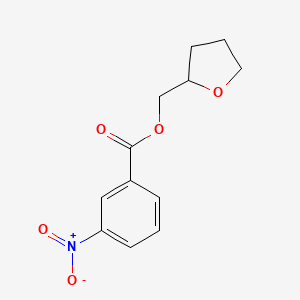
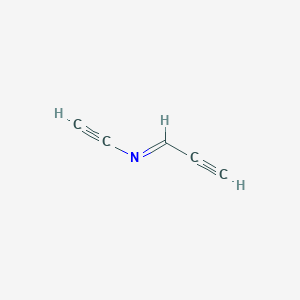
![Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester](/img/structure/B14239138.png)


